(1-Fluoro-2-iodoethenyl)benzene
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Overview
Description
(1-Fluoro-2-iodoethenyl)benzene is an organofluorine compound characterized by the presence of both fluorine and iodine atoms attached to an ethenyl group, which is further bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluoro-2-iodoethenyl)benzene typically involves the use of cross-coupling reactions. One common method is the palladium-catalyzed cross-coupling reaction of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. This reaction is carried out in the presence of catalytic amounts of palladium acetate (Pd(OAc)2) and sodium carbonate (Na2CO3), resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(1-Fluoro-2-iodoethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with different boronic acids to form various substituted ethenylbenzenes.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate (Pd(OAc)2) and palladium chloride (Pd(PPh3)2Cl2) are commonly used catalysts.
Bases: Sodium carbonate (Na2CO3) is frequently used as a base in these reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically substituted ethenylbenzenes, which can be further functionalized for various applications .
Scientific Research Applications
(1-Fluoro-2-iodoethenyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Fluoro-2-iodoethenyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of both fluorine and iodine atoms enhances its reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.
Iodobenzene: Contains only an iodine atom attached to the benzene ring.
2,2-Difluoro-1-iodoethenyl Tosylate: A precursor used in the synthesis of (1-Fluoro-2-iodoethenyl)benzene.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound in organic synthesis and research .
Properties
CAS No. |
204399-33-7 |
---|---|
Molecular Formula |
C8H6FI |
Molecular Weight |
248.04 g/mol |
IUPAC Name |
(1-fluoro-2-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6FI/c9-8(6-10)7-4-2-1-3-5-7/h1-6H |
InChI Key |
CTPMQUDSAMZGHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CI)F |
Origin of Product |
United States |
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